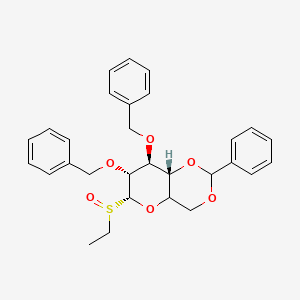

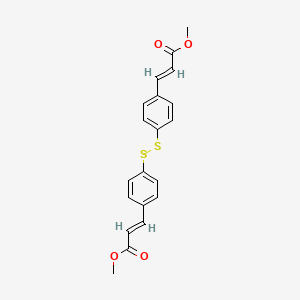

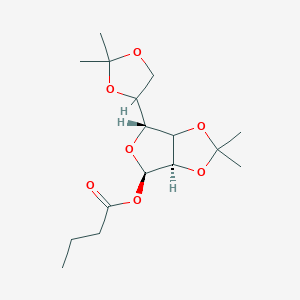

O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves several steps, starting from D-mannose to produce derivatives like triorganostannylmethyl 2,3:5,6-di-O-isopropylidene-α-D-mannofuranosides through transmetallation and trapping reactions. These compounds further react with electrophiles leading to various derivatives, indicating the complex synthetic routes possible for such structures (McDonough, Taylor, & Wardell, 1989).

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl 6-deoxy-2,3-O-isopropylidene-α-d-manno-heptofuranoside, has been determined through crystallography, revealing orthorhombic systems and specific conformations of the furanoside and isopropylidene rings. This highlights the importance of structural analysis in understanding the properties of such molecules (Krajewski et al., 1994).

Chemical Reactions and Properties

The chemical reactions involving O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside and its derivatives can be quite varied. For example, reactions with electrophiles, iodine, or chloroplatinic acid can lead to bond cleavage or the formation of new compounds, showcasing the reactivity and potential for functionalization of these molecules (McDonough, Taylor, & Wardell, 1989).

Physical Properties Analysis

The physical properties of derivatives, such as crystal structure, are crucial for understanding the behavior of these compounds. The detailed crystallographic analysis provides insights into the molecular conformation, intermolecular hydrogen bonds, and overall stability of the compound, affecting its physical properties (Krajewski et al., 1994).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and the ability to undergo specific reactions, are essential for understanding the utility and applications of O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside. Studies show that these compounds can engage in a wide range of chemical reactions, offering possibilities for creating new molecules with desired functionalities (McDonough, Taylor, & Wardell, 1989).

Aplicaciones Científicas De Investigación

Biofuel Production and Applications

Butanol as a Renewable Biofuel

Research has highlighted the competitive advantages of butanol over conventional biofuels like ethanol, due to its superior fuel properties such as higher energy content and lower volatility. Butanol production through fermentative processes using Clostridia and metabolic engineering approaches has been extensively reviewed, emphasizing its potential to overcome drawbacks associated with ethanol and biodiesel (Chao Jin et al., 2011). This context is pertinent as it underscores the relevance of chemical derivatives and modifications, such as those in O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside, for enhancing biofuel production processes or properties.

Biomedical Research Applications

Natural Product Derivatives and Therapeutic Potential

The exploration of natural product derivatives like oleanolic acid and its analogs demonstrates significant interest in modifying natural compounds for enhanced biological activity. Research reviews have shown that such derivatives can exhibit a wide range of therapeutic effects, including anti-inflammatory, anticancer, and hepatoprotective activities, suggesting a broad spectrum of potential medical applications (Taiwo Betty Ayeleso et al., 2017). These studies illustrate the scientific community's efforts in chemically modifying naturally occurring substances for improved efficacy and safety in medical applications.

Chemical Processing and Synthesis

Advancements in Chemical Kinetic Modeling for Biofuels

The development of chemical kinetic mechanisms for biofuels, including butanol, has been a significant area of research. Efforts have focused on creating mechanisms for surrogates that replicate the primary characteristics of biofuel combustion to aid in the design of more efficient and cleaner combustion systems. This research is crucial for understanding the combustion properties of biofuels and for optimizing their performance in various applications (J. Lai et al., 2011). The relevance of chemical modifications, akin to those in the compound of interest, could play a role in enhancing the properties of biofuels for better combustion efficiency and reduced environmental impact.

Propiedades

IUPAC Name |

[(3aR,4R,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O7/c1-6-7-10(17)19-14-13-12(22-16(4,5)23-13)11(20-14)9-8-18-15(2,3)21-9/h9,11-14H,6-8H2,1-5H3/t9?,11-,12?,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMKUQZPEKWDFA-ZDWBDGIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C2C(C(O1)C3COC(O3)(C)C)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@H]1[C@H]2C([C@H](O1)C3COC(O3)(C)C)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721480 |

Source

|

| Record name | [(3aR,4R,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3aR,4R,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate | |

CAS RN |

177562-07-1 |

Source

|

| Record name | [(3aR,4R,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.